molecular formula C11H18BNO4S B1531974 (4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704121-72-1

(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Cat. No. B1531974
CAS RN: 1704121-72-1
M. Wt: 271.15 g/mol
InChI Key: FMJRLYQOGPUFJU-UHFFFAOYSA-N
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Description

“(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid” is represented by the empirical formula C11H18BNO4S . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital .

Scientific Research Applications

Boronic Acid Chemistry and Applications

Boronic acids, including variations such as "(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid", have demonstrated widespread utility across several domains of scientific research. Their versatility is highlighted through different applications ranging from materials science, catalysis, and synthesis of biologically relevant compounds to their role in developing pharmaceutical agents and sensing technologies.

  • Materials Science and Catalysis : Aryl boronic acids participate in reactions forming complex structures with potential applications in materials science. For instance, the formation of tetraarylpentaborates from the reaction of arylboronic acids showcases their role in developing new materials with unique properties (Nishihara, Nara, & Osakada, 2002).

  • Pharmacology and Biologically Active Compounds : Boronic acid compounds are critical in synthesizing potent enzyme inhibitors and developing therapeutics. Their unique structural features facilitate the creation of boron neutron capture agents for cancer therapy and mimic antibodies that recognize biologically important saccharides (Yang, Gao, & Wang, 2003).

  • Sensing Technologies : The interaction of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide anions, underscores their utility in various sensing applications. This interaction enables the development of homogeneous assays and heterogeneous detection methods, extending to biological labelling, protein manipulation and modification, and even the development of therapeutics (Lacina, Skládal, & James, 2014).

  • Biomedical Applications : The dynamic covalent functionality of boronic acids, particularly in forming boronate ester linkages, paves the way for their use in bioanalytical and bioimaging applications. This includes their role in treating conditions like HIV, obesity, diabetes, and cancer, where they contribute to the development of new biomaterials (Cambre & Sumerlin, 2011).

  • Supramolecular Chemistry : The ability of boronic acids to form H-bonded complexes and participate in supramolecular assembly processes has been explored. This includes their use in creating hierarchical nano/microstructures and smart gels, which may find applications in electronics, heterogeneous catalysts, and drug delivery systems (Kubo, Nishiyabu, & James, 2015).

properties

IUPAC Name

[3,5-dimethyl-4-(propan-2-ylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-7(2)13-18(16,17)11-8(3)5-10(12(14)15)6-9(11)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJRLYQOGPUFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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